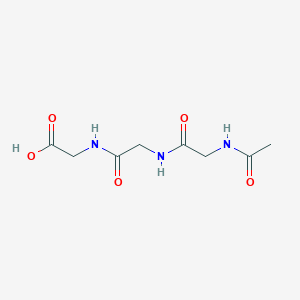

N-acetylglycylglycylglycine

Description

Structure

3D Structure

Properties

CAS No. |

52773-70-3 |

|---|---|

Molecular Formula |

C8H13N3O5 |

Molecular Weight |

231.21 g/mol |

IUPAC Name |

2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C8H13N3O5/c1-5(12)9-2-6(13)10-3-7(14)11-4-8(15)16/h2-4H2,1H3,(H,9,12)(H,10,13)(H,11,14)(H,15,16) |

InChI Key |

VCMVXKBVNGLKQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC(=O)NCC(=O)NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Acetylglycylglycylglycine and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies for N-acetylglycylglycylglycine

Solid-phase peptide synthesis (SPPS) is a cornerstone in the creation of peptides like this compound. This method involves assembling the peptide chain sequentially while one end is attached to an insoluble solid support, or resin. This approach simplifies the purification process as excess reagents and byproducts can be washed away after each step. luxembourg-bio.com Two main orthogonal protection strategies dominate SPPS: Fmoc-based and Boc-based protocols.

Fmoc-Based SPPS Protocols

The 9-fluorenylmethyloxycarbonyl (Fmoc) based strategy is widely used due to its milder deprotection conditions. nih.gov In this method, the N-terminus of the growing peptide chain is protected by the Fmoc group, which is base-labile. The synthesis proceeds from the C-terminus to the N-terminus. For this compound, the first amino acid, glycine (B1666218), is attached to a suitable resin. Each subsequent glycine is added after the Fmoc group of the preceding amino acid is removed, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.com

A typical Fmoc-SPPS cycle involves:

Deprotection: Removal of the Fmoc group from the resin-bound amino acid or peptide with a piperidine solution.

Washing: Rinsing the resin to remove excess deprotection reagent and the cleaved Fmoc byproduct.

Coupling: Addition of the next Fmoc-protected amino acid, which has been activated by a coupling reagent, to the free N-terminus of the resin-bound peptide.

Washing: Rinsing the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired tripeptide, glycylglycylglycine, is assembled on the resin.

Boc-Based SPPS Protocols

The tert-butyloxycarbonyl (Boc) based strategy represents the classical approach to SPPS. peptide.com The Boc group, which protects the N-terminus, is acid-labile and is typically removed with trifluoroacetic acid (TFA). peptide.com While effective, this method requires the use of strong acids, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for the final cleavage of the peptide from the resin, which necessitates specialized equipment. peptide.comspringernature.com

Boc-SPPS can be advantageous for synthesizing hydrophobic peptides or those prone to aggregation, as the protonated N-terminus after Boc removal can reduce intermolecular hydrogen bonding. peptide.compeptide.com The synthesis cycle is analogous to the Fmoc strategy, involving deprotection, washing, and coupling steps. A key difference is the use of an in situ neutralization protocol in modern Boc chemistry, where neutralization of the N-terminal amine occurs simultaneously with the coupling of the next amino acid. peptide.com

| Feature | Fmoc-Based SPPS | Boc-Based SPPS |

| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Deprotection Reagent | Base (e.g., Piperidine) | Acid (e.g., TFA) |

| Final Cleavage | Mild Acid (e.g., TFA) | Strong Acid (e.g., HF, TFMSA) |

| Advantages | Milder conditions, no special equipment for cleavage. peptide.com | Good for hydrophobic/aggregating sequences. peptide.compeptide.com |

| Disadvantages | Potential for side reactions with base-labile protecting groups. | Requires specialized equipment for handling strong acids. springernature.com |

Optimization of Coupling Reagents and Strategies

The formation of the amide bond between amino acids is a critical step that requires a coupling reagent to activate the carboxylic acid group of the incoming amino acid. The choice of coupling reagent can significantly impact the efficiency and purity of the synthesis. bachem.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to increase efficiency and suppress racemization. bachem.compeptide.com

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient. peptide.comarkat-usa.org PyAOP is particularly effective for coupling sterically hindered amino acids. peptide.com Phosphonium reagents are generally more soluble in common solvents like DMF and can lead to cleaner reactions compared to uronium salts. sigmaaldrich.com

Aminium/Uronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are popular choices. peptide.comsigmaaldrich.com HATU, an aminium salt, is known for its high reactivity and ability to reduce epimerization. peptide.com

| Coupling Reagent | Class | Key Features |

| DIC/HOBt | Carbodiimide/Additive | Standard, cost-effective, minimizes racemization. peptide.com |

| PyBOP | Phosphonium Salt | Highly efficient for difficult couplings. sigmaaldrich.com |

| HBTU | Aminium/Uronium Salt | Popular, efficient, and fast-reacting. bachem.compeptide.com |

| HATU | Aminium/Uronium Salt | Very fast, less epimerization, good for sterically hindered couplings. peptide.comsigmaaldrich.com |

N-Terminal Acetylation Techniques

Once the tripeptide (glycylglycylglycine) is assembled on the solid support, the N-terminus must be acetylated. This "capping" step removes the positive charge from the N-terminal amine and can increase the peptide's stability against enzymatic degradation. jpt.comformulationbio.com

The most common method for N-terminal acetylation on-resin is treatment with acetic anhydride (B1165640). wpmucdn.com This reaction is typically performed in a solvent like DMF or dichloromethane (B109758) (DCM), often with a base such as diisopropylethylamine (DIPEA) or N-methylimidazole (NMI) to facilitate the reaction. luxembourg-bio.comwpmucdn.com A solution of 10% acetic anhydride in DMF is a common protocol. wpmucdn.com The reaction involves the nucleophilic attack of the free N-terminal amine on the acetic anhydride, resulting in the acetylated peptide and acetic acid as a byproduct. wpmucdn.com

An alternative, highly efficient method utilizes malonic acid as a precursor, which forms a reactive ketene (B1206846) intermediate in situ at room temperature. formulationbio.comrsc.org This approach has been shown to give high yields regardless of the peptide's structure or sequence. formulationbio.comrsc.org

Resin Selection and Cleavage Strategies

The choice of solid support (resin) is crucial and depends on the synthesis strategy (Fmoc or Boc) and the desired C-terminal functionality (acid or amide). peptide.com For synthesizing this compound as a C-terminal carboxylic acid, Wang resin is commonly used in Fmoc-SPPS, while Merrifield resin is a standard for Boc-SPPS. peptide.com If a C-terminal amide were desired, a Rink amide or MBHA resin would be appropriate. peptide.com

The loading capacity of the resin (the amount of reactive sites per gram) is another important consideration. For a short peptide like a tripeptide, a higher substitution resin (1.3-2.0 mmol/g) can be utilized. peptide.com

Final cleavage from the resin and removal of any side-chain protecting groups is the last step of SPPS.

For Fmoc-SPPS on Wang resin: The peptide is cleaved using a cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.com This cocktail also includes "scavengers" like water, triisopropylsilane (B1312306) (TIS), and phenol (B47542) to capture the reactive carbocations generated from the cleavage of protecting groups, thus preventing side reactions. wpmucdn.comnih.gov A common cleavage cocktail is Reagent B (TFA:H2O:phenol:TIS = 88:5:5:2). nih.gov

For Boc-SPPS on Merrifield resin: Cleavage requires much harsher conditions, typically treatment with liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comspringernature.com This process necessitates specialized, corrosion-resistant laboratory equipment. springernature.com

Solution-Phase Peptide Synthesis (LPPS) of this compound

Solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, involves carrying out the reactions in a homogeneous solution. While SPPS is often preferred for its simplicity and speed, LPPS is highly suitable for large-scale synthesis of specific peptides. google.comyoutube.com

In LPPS, each intermediate dipeptide and tripeptide must be isolated and purified before proceeding to the next coupling step. youtube.com This can be a labor-intensive process involving techniques like extraction and crystallization. nih.gov

The synthesis of this compound in solution would typically start with the coupling of N-acetylglycine to a C-terminally protected glycine (e.g., glycine methyl ester). The resulting dipeptide, N-acetylglycylglycine methyl ester, would be deprotected at the C-terminus and then coupled with another C-terminally protected glycine. The final step would involve the deprotection of the C-terminus to yield this compound.

Recent advancements in LPPS include the Group-Assisted Purification (GAP) strategy, which avoids traditional chromatography by using a purification-assisting auxiliary group. This can reduce solvent usage and waste. nih.gov Another innovative approach is the PEPSTAR method, which uses a "nanostar" support in a one-pot process combined with organic solvent nanofiltration for purification. nih.govnih.gov

While traditional LPPS can be more complex for long peptides, for a short, well-defined peptide like this compound, it remains a viable and scalable synthetic route.

Fragment Condensation Methods

Fragment condensation is a strategic approach in peptide synthesis where smaller, pre-synthesized peptide fragments are coupled together. nih.gov This "convergent" strategy can be more efficient for producing larger peptides compared to a linear, one-amino-acid-at-a-time (stepwise) synthesis. researchgate.net In the context of this compound, the synthesis could involve the coupling of N-acetylglycine with glycylglycine (B550881) or N-acetylglycylglycine with a single glycine unit.

The key advantage of this method is that the intermediate fragments can be purified separately, which can simplify the purification of the final product. google.com The coupling of fragments is typically achieved using activating reagents that convert the C-terminal carboxylic acid of one fragment into a more reactive species, facilitating its reaction with the N-terminal amine of the other fragment.

A significant challenge in fragment condensation is the potential for low coupling yields and the risk of racemization at the C-terminal amino acid of the activated fragment. 5z.com However, since glycine is not chiral, the risk of racemization is not a concern in the synthesis of this compound. The choice of solvent and coupling reagents is critical to ensure the solubility of the protected fragments and to drive the reaction to completion. researchgate.net5z.com A "swelling volume" method, where reactants are dissolved in a minimal amount of solvent needed to swell the resin in solid-phase synthesis, has been shown to significantly improve yields. researchgate.net5z.com

Table 1: Comparison of Conventional vs. Swelling Volume Fragment Condensation

| Feature | Conventional Method | Swelling Volume Method |

| Reactant Concentration | Lower | Higher (Maximal) |

| Molar Excess of Fragment | Higher | Lower (e.g., 1.5 equivalents) 5z.com |

| Solvent Volume | Larger | Minimal (Swelling Volume) 5z.com |

| Reported Yield | 21% (for a model peptide) researchgate.net | 81% (for the same model peptide) researchgate.net |

Protecting Group Schemes in LPPS

Liquid-Phase Peptide Synthesis (LPPS) combines the advantages of solid-phase and solution-phase synthesis. In LPPS, the growing peptide chain is attached to a soluble polymer support, which allows for homogeneous reaction conditions and purification by precipitation. The use of protecting groups is fundamental to prevent unwanted side reactions at the N-terminal amine and any side chains. organic-chemistry.org

For the synthesis of this compound, the primary concern is the protection of the N-terminal amine of the growing peptide chain between coupling steps. The N-acetyl group on the final product serves as a permanent protecting group for the N-terminus of the first glycine residue. During the synthesis of the glycylglycylglycine backbone, temporary protecting groups are used.

The two most common N-terminal protecting groups used in peptide synthesis are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). organic-chemistry.org

Boc Group: This group is acid-labile and is typically removed using acids like trifluoroacetic acid (TFA).

Fmoc Group: This group is base-labile and is removed using a secondary amine, most commonly piperidine.

An orthogonal protecting group strategy is often employed, where the temporary N-terminal protecting group and any side-chain protecting groups can be removed under different conditions. organic-chemistry.org For this compound, which has no side chains, the scheme is straightforward. The synthesis would start with a C-terminally protected glycine. Then, successive couplings with N-terminally protected glycine would be performed, with deprotection steps in between. The final step would involve coupling with N-acetylglycine.

Chemoenzymatic and Other Emerging Synthetic Approaches for this compound

Chemoenzymatic synthesis merges the selectivity of enzymes with the practicality of chemical synthesis to create efficient and environmentally friendly processes. rsc.orgresearchgate.net This approach is increasingly being explored for peptide synthesis.

Enzyme Selection and Reaction Optimization

The key to a successful chemoenzymatic synthesis is the selection of an appropriate enzyme. For peptide bond formation, ligases or certain proteases (used in reverse) are employed. These enzymes can offer high selectivity, reducing the need for extensive protecting group strategies. nih.gov

For the synthesis of this compound, an enzyme would need to be able to recognize and couple the glycine units. The reaction conditions, such as pH, temperature, and solvent, must be optimized to favor the synthetic reaction over the hydrolytic reaction (peptide bond cleavage), which is the natural function of many proteases. nih.gov Immobilization of the enzyme can improve its stability and allow for easier separation from the reaction mixture, making the process more scalable and cost-effective.

Stereoselectivity and Regioselectivity Considerations

Enzymes are known for their exceptional stereoselectivity, meaning they can distinguish between different stereoisomers of a substrate. While glycine is achiral, this property is crucial for the synthesis of analogues of this compound that contain chiral amino acids, ensuring the production of a single, desired stereoisomer.

Regioselectivity refers to the ability to control which functional groups react in a molecule with multiple reactive sites. In peptide synthesis, this means ensuring that the amide bond forms specifically between the correct carboxyl and amino groups to yield the desired peptide sequence. youtube.com The inherent specificity of enzymes largely guarantees high regioselectivity, preventing the formation of isomeric byproducts and simplifying the purification process. youtube.com

Purification Strategies for Synthetic this compound

The final and crucial step in any synthetic process is the purification of the target compound. For peptides, achieving high purity is essential for their use in biological or biochemical studies.

High-Performance Liquid Chromatography (HPLC) Purification

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the purification of synthetic peptides. nih.gov It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). rsc.org

For a relatively polar and small peptide like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile.

The separation is based on the hydrophobicity of the components. More hydrophobic molecules interact more strongly with the nonpolar stationary phase and thus elute later. A gradient of increasing organic solvent in the mobile phase is typically used to elute the bound components. Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.

Table 2: Typical Parameters for HPLC Purification of Peptides

| Parameter | Description | Typical Value/Condition |

| Technique | Reversed-Phase HPLC | RP-HPLC |

| Stationary Phase | Nonpolar, often silica-based | C18 or C8 |

| Mobile Phase A | Aqueous solvent | Water with 0.1% TFA |

| Mobile Phase B | Organic solvent | Acetonitrile with 0.1% TFA |

| Elution | Gradient | Increasing concentration of Mobile Phase B |

| Detection | UV Absorbance | 214 nm (peptide bond) and 280 nm (aromatic residues) |

The purity of the collected fractions is typically assessed by analytical HPLC, and the identity of the product is confirmed by mass spectrometry. researchgate.net

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a powerful technique for separating molecules based on their size or hydrodynamic volume. waters.comchromatographyonline.com It is particularly useful for separating the desired full-length peptide from smaller impurities. In SEC, a column is packed with a porous gel matrix. Larger molecules that are excluded from the pores of the gel travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later. nih.gov

For the purification of a small peptide like this compound, a gel with an appropriate fractionation range is selected. The mobile phase is typically an aqueous buffer, and the conditions are generally mild, which helps to preserve the integrity of the peptide.

Table 2: General Conditions for SEC Purification of Small Peptides

| Parameter | Condition | Purpose |

| Stationary Phase | Gel with appropriate pore size (e.g., Sephadex G-10, Bio-Gel P-2) | To allow for effective separation based on size. |

| Mobile Phase | Aqueous buffer (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate) | To maintain the native conformation of the peptide and ensure proper elution. |

| pH | Near neutral (e.g., pH 6-8) | To avoid degradation or unwanted interactions with the column matrix. |

| Flow Rate | Low to moderate | To allow for sufficient interaction time and achieve good resolution. |

| Detection | UV absorbance at 210-220 nm | To monitor the elution of the peptide backbone. |

Crystallization and Recrystallization Techniques

Crystallization is a highly effective method for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a supersaturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in lower concentrations, tend to remain in the solution (mother liquor).

Recrystallization is a subsequent purification step where the crystalline material is dissolved again and re-crystallized to achieve an even higher level of purity. The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. athabascau.ca

For this compound, a polar solvent or a mixture of solvents would likely be suitable, given its peptide nature and the presence of the acetyl group. A detailed procedure for the recrystallization of the related compound, acetylglycine, involves dissolving it in hot water and allowing it to cool, which suggests that water could be a good starting solvent for developing a crystallization protocol for this compound. orgsyn.org The process can be influenced by factors such as pH and the presence of seeding crystals. nih.govresearchgate.netnih.gov

Table 3: General Steps for Recrystallization

| Step | Procedure | Key Considerations |

| 1. Solvent Selection | Test the solubility of the crude product in various solvents at different temperatures. | The compound should have high solubility in the hot solvent and low solubility in the cold solvent. |

| 2. Dissolution | Dissolve the crude product in a minimum amount of the hot solvent. | Using excess solvent will reduce the yield. |

| 3. Decoloration (if needed) | Add activated charcoal to remove colored impurities. | Charcoal should be added to the hot solution and then filtered out. |

| 4. Hot Filtration (if needed) | Filter the hot solution to remove any insoluble impurities. | This step should be done quickly to prevent premature crystallization. |

| 5. Cooling and Crystallization | Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. | Slow cooling promotes the formation of larger, purer crystals. |

| 6. Crystal Collection | Collect the crystals by vacuum filtration. | The crystals are washed with a small amount of cold solvent. |

| 7. Drying | Dry the crystals to remove any residual solvent. | Drying can be done in a desiccator or a vacuum oven at a suitable temperature. |

Conformational and Structural Elucidation of N Acetylglycylglycylglycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-acetylglycylglycylglycine

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the detailed structural elucidation of molecules like this compound in solution. wikipedia.org It provides information on the chemical environment of individual atoms, their connectivity, and spatial proximity, which are essential for determining molecular conformation and dynamics. wikipedia.orgnih.gov

1D and 2D NMR Techniques (e.g., COSY, TOCSY, NOESY)

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information about the number and type of chemical environments within the molecule. researchgate.net However, due to signal overlap, especially in complex molecules, two-dimensional (2D) NMR experiments are indispensable for complete structural assignment. researchgate.net

Correlation Spectroscopy (COSY): This homonuclear 2D technique identifies protons that are coupled to each other, typically through two or three chemical bonds (²J or ³J coupling). uio.nooxinst.com Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, allowing for the tracing of adjacent protons along the peptide backbone and side chains. nanalysis.com For this compound, COSY experiments would reveal correlations between the NH and CαH protons within each glycine (B1666218) residue.

Total Correlation Spectroscopy (TOCSY): TOCSY is similar to COSY but extends the correlation to an entire spin system. nanalysis.com It shows correlations between a given proton and all other protons within the same coupled network, not just the directly adjacent ones. oxinst.com This is particularly useful for identifying all protons belonging to a specific amino acid residue in a peptide. nanalysis.com In this compound, a TOCSY experiment would show correlations connecting the NH proton of a specific glycine to both of its CαH protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. uio.no The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints for determining the three-dimensional folding and conformation of the peptide chain.

Chemical Shift Assignment and J-Coupling Constant Analysis

The precise assignment of each resonance in the ¹H and ¹³C NMR spectra to a specific nucleus in the molecule is the foundational step for structural analysis. rsc.org The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is determined by the molecular conformation. nih.gov For peptides, chemical shifts are indicative of secondary structure elements.

Once assigned, scalar or J-coupling constants can be measured from the splitting patterns of the NMR signals. libretexts.org The magnitude of the three-bond coupling constant (³J) between adjacent nuclei, such as the amide proton (NH) and the alpha-proton (CαH), is related to the dihedral angle (φ) between them via the Karplus equation. nmrwiki.orgmagritek.com This relationship is fundamental for determining the backbone conformation of peptides.

Table 1: Representative ¹H Chemical Shifts for Glycine Residues in a Peptide Chain Note: Specific values for this compound may vary based on solvent and temperature. This table provides typical ranges.

| Proton Type | Typical Chemical Shift (ppm) |

|---|---|

| Amide (NH) | 8.0 - 8.5 |

| Alpha (α-CH₂) | 3.8 - 4.2 |

Table 2: Karplus Relationship for ³J(HN,Hα) Coupling and Dihedral Angle (φ) Note: This table illustrates the general principle of how J-coupling constants relate to peptide backbone angles.

| Dihedral Angle (φ) | Expected ³J(HN,Hα) (Hz) |

|---|---|

| -160° (trans, β-sheet) | ~9 - 10 |

| -60° (gauche, α-helix) | ~4 - 5 |

| 180° | ~8 - 9 |

| 60° | ~1 - 3 |

Conformational Dynamics and Exchange Processes by Dynamic NMR

This compound is not a static molecule but exists as an ensemble of rapidly interconverting conformers. Dynamic NMR (DNMR) spectroscopy is used to study these motional processes, such as bond rotations or proton exchange, that occur on the NMR timescale. ucl.ac.ukfu-berlin.de

When the rate of exchange between different conformations is comparable to the difference in the resonance frequencies of the nuclei in those conformations, the NMR signals can broaden significantly. umn.edu At higher temperatures, if the exchange becomes very fast, the broadened signals coalesce into a single, sharp peak at an averaged chemical shift. ucl.ac.uk By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the rates of these dynamic processes and the energy barriers associated with them. ucl.ac.ukumn.edu

Solvent and Temperature Effects on this compound Conformation

The conformation of peptides is highly sensitive to the surrounding environment. Changes in solvent polarity or temperature can significantly alter the conformational equilibrium of this compound. nih.govscielo.org.mx

Solvent Effects: The polarity of the solvent affects the stability of different conformations. researchgate.net For example, polar solvents can form hydrogen bonds with the peptide's amide groups, competing with and disrupting intramolecular hydrogen bonds that might stabilize specific folded structures. nih.gov These changes are observable as shifts in the resonance positions and alterations in J-coupling and NOE patterns in the NMR spectrum. nih.gov

Temperature Effects: Varying the temperature can shift the equilibrium between different conformational states. umn.edu As discussed in the context of dynamic NMR, increasing the temperature provides more thermal energy, allowing the molecule to overcome rotational energy barriers more easily and sample a wider range of conformations. This is reflected in the NMR spectrum through changes in chemical shifts and the coalescence of signals.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of proteins and peptides in solution. creative-proteomics.com The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. photophysics.com The peptide bond is the principal chromophore in the far-UV region (190-250 nm), and its arrangement in regular secondary structures like α-helices, β-sheets, or turns gives rise to characteristic CD spectra. creative-proteomics.comphotophysics.com

For a short, flexible peptide like this compound, the CD spectrum is typically dominated by signals corresponding to a random coil or disordered conformation. However, subtle deviations from a pure random coil spectrum can indicate a propensity to adopt specific turn-like structures or the polyproline II (PPII) helix, a common conformation for oligoglycine sequences. Quantitative analysis of the CD spectrum can provide an estimate of the percentage of different secondary structural elements present in the conformational ensemble. nih.gov

Vibrational Spectroscopy (IR and Raman) of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. illinois.eduedinst.com For peptides, certain vibrational bands, known as the Amide bands, are particularly sensitive to the conformation of the peptide backbone. apacwomen.ac.in

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the molecule's dipole moment. illinois.edu

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of light, where the frequency shift between the incident and scattered light corresponds to the molecule's vibrational frequencies. illinois.edu A vibration is Raman-active if it causes a change in the molecule's polarizability. edinst.com

The most informative bands for peptide conformational analysis are the Amide I (primarily C=O stretching) and Amide III (a mix of C-N stretching and N-H in-plane bending) bands. The frequencies of these bands are known to correlate with specific secondary structures.

Table 3: Characteristic Amide I and Amide III Frequencies for Peptide Secondary Structures Note: These are general ranges; specific values for this compound would be determined from its experimental spectra.

| Secondary Structure | Amide I (cm⁻¹) | Amide III (cm⁻¹) |

|---|---|---|

| α-Helix | 1650–1658 | 1260–1300 |

| β-Sheet | 1620–1640 (low), 1680-1690 (high) | 1220–1240 |

| β-Turn | 1660–1685 | 1220-1280 |

Analysis of the IR and Raman spectra of this compound allows for the identification of the predominant conformations present in the solid state or in solution. researchgate.net

Amide I, II, and III Band Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for probing the secondary structure of peptides and proteins. uni-siegen.deedinst.com The amide groups of the peptide backbone give rise to several characteristic vibrational bands, namely Amide I, II, and III, which are sensitive to the local conformational environment. nih.gov

The Amide I band, appearing in the 1600-1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the peptide bond. mdpi.comresearchgate.net Its frequency is highly sensitive to hydrogen bonding patterns and the secondary structure of the peptide. For instance, higher frequencies are generally associated with β-sheet structures, while lower frequencies are indicative of α-helical or random coil conformations. researchgate.net In the context of this compound, analysis of the Amide I band provides insights into the strength and geometry of intramolecular and intermolecular hydrogen bonds involving the carbonyl oxygen atoms.

The Amide II band, found between 1480 cm⁻¹ and 1600 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. researchgate.netresearchgate.net While also sensitive to conformation, its interpretation can be more complex than the Amide I band. The position of the Amide II band is also influenced by hydrogen bonding, making it a useful secondary probe for structural analysis.

The Amide III band is located in the 1200-1340 cm⁻¹ region and results from a complex mixture of C-N stretching, N-H in-plane bending, and other backbone vibrations. nih.govnih.gov Although generally weaker and more complex than the Amide I and II bands, the Amide III band is also sensitive to the peptide backbone conformation and can provide complementary information, particularly in distinguishing between different types of secondary structures. rug.nl

| Amide Band | Typical Frequency Range (cm⁻¹) | Primary Vibrational Modes | Structural Sensitivity |

| Amide I | 1600-1700 | C=O stretching | Highly sensitive to hydrogen bonding and secondary structure (α-helix, β-sheet, random coil). mdpi.comresearchgate.net |

| Amide II | 1480-1600 | N-H in-plane bending, C-N stretching | Sensitive to hydrogen bonding and conformation. researchgate.netresearchgate.net |

| Amide III | 1200-1340 | C-N stretching, N-H in-plane bending | Complements Amide I and II in secondary structure analysis. nih.govnih.gov |

Hydrogen Bonding Network Probing

The hydrogen bonding network is a critical determinant of the three-dimensional structure of peptides. numberanalytics.com In this compound, both intramolecular and intermolecular hydrogen bonds can form. Intramolecular hydrogen bonds, such as those forming β-turns, involve the carbonyl oxygen of one peptide bond and the N-H group of another along the same chain. Intermolecular hydrogen bonds occur between adjacent peptide chains in the solid state or in concentrated solutions, leading to the formation of aggregated structures like β-sheets. mdpi.com

Vibrational spectroscopy is a key technique for probing these hydrogen bonds. nih.gov The formation of a hydrogen bond typically leads to a decrease in the frequency of the N-H stretching vibration (Amide A band, ~3300-3500 cm⁻¹) and a shift in the positions of the Amide I, II, and III bands. nih.gov The magnitude of these shifts can be correlated with the strength of the hydrogen bonds. By analyzing the vibrational spectra of this compound under different conditions (e.g., in different solvents or in the solid state), it is possible to deduce the nature and extent of the hydrogen bonding network. For instance, the presence of strong intermolecular hydrogen bonds is often indicated by a prominent Amide I band at a frequency characteristic of β-sheet structures. researchgate.net

X-ray Crystallography of this compound

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in a crystalline solid. nih.govrcsb.orgrcsb.org This technique is invaluable for determining the precise molecular conformation and the packing of molecules in the crystal lattice.

Crystal Structure Determination and Polymorphism

The determination of the crystal structure of this compound would involve growing single crystals of the compound and then analyzing the diffraction pattern of X-rays passing through the crystal. The diffraction data allows for the calculation of the electron density distribution, from which the positions of the individual atoms can be determined. This reveals the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Polymorphism is the ability of a compound to exist in more than one crystalline form. rsc.orgresearchgate.netesrf.fr Different polymorphs have different arrangements of molecules in the crystal lattice and, consequently, exhibit different physical properties. The existence of polymorphism in this compound would be revealed by obtaining different crystal structures from different crystallization conditions (e.g., different solvents, temperatures, or rates of cooling). Each polymorph would have a unique unit cell and space group. The study of polymorphism is crucial as different crystalline forms can have different stabilities and dissolution rates. While many organic compounds exhibit polymorphism, the specific polymorphic behavior of this compound would require dedicated experimental screening. rsc.orgresearchgate.net

Analysis of Intermolecular and Intramolecular Interactions in the Solid State

Once the crystal structure is determined, a detailed analysis of the intermolecular and intramolecular interactions that stabilize the crystal packing can be performed. nih.gov

Mass Spectrometry (MS) for this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. miamioh.edulibretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like peptides. In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. A key feature of ESI is that it typically produces multiply charged ions, which allows for the analysis of large molecules on mass spectrometers with a limited m/z range.

For this compound, ESI-MS would be used to confirm its molecular weight. The singly protonated molecule, [M+H]⁺, would be expected at an m/z corresponding to its molecular weight plus the mass of a proton.

By inducing fragmentation of the parent ion (a technique known as tandem mass spectrometry or MS/MS), detailed structural information can be obtained. asianpubs.orgmdpi.com For peptides, fragmentation typically occurs along the peptide backbone, leading to the formation of characteristic b- and y-ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. For this compound, the fragmentation pattern would be expected to show losses corresponding to the glycyl residues.

A hypothetical fragmentation of this compound is presented in the table below. The analysis of a related compound, N-(N-Glycylglycyl)glycine (triglycine), shows characteristic fragmentation patterns that can be used as a reference. nist.gov

| Ion Type | Fragment | Expected m/z (for [M+H]⁺) |

| b₁ | Ac-Gly | ~102.05 |

| b₂ | Ac-Gly-Gly | ~159.07 |

| y₁ | Gly-COOH | ~76.04 |

| y₂ | Gly-Gly-COOH | ~133.06 |

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful analytical technique for the characterization of peptides and other biomolecules. autobio.com.cn It is a soft ionization method that allows for the analysis of large, non-volatile, and thermally labile compounds with minimal fragmentation. acdlabs.com In the context of this compound, MALDI-TOF MS is primarily employed for the precise determination of its molecular weight, thereby confirming its identity.

The fundamental principle of MALDI-TOF MS involves the co-crystallization of the analyte (this compound) with an excess of a matrix compound, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). bruker.comnih.gov This mixture is spotted onto a target plate and allowed to dry. A pulsed laser beam is then directed at the sample spot. The matrix material strongly absorbs the laser energy, leading to its desorption and ionization. autobio.com.cnbruker.com During this process, the energy is transferred to the embedded analyte molecules, facilitating their gentle ionization, predominantly as singly charged ions (e.g., [M+H]⁺). bruker.com This avoidance of significant fragmentation is a key advantage for molecular weight determination. acdlabs.com

Once ionized, the molecules are accelerated by an electric field into a flight tube. The time it takes for an ion to travel the length of the tube and reach the detector is directly proportional to its mass-to-charge ratio (m/z). bruker.com By measuring this "time-of-flight," the molecular weight of the analyte can be determined with high accuracy. For this compound, the expected m/z value would correspond to its protonated molecular ion [M+H]⁺.

| Compound | Formula | Theoretical Monoisotopic Mass (Da) | Ion Species | Expected m/z ([M+H]⁺) |

|---|---|---|---|---|

| This compound | C₈H₁₃N₃O₅ | 231.0855 | [M+H]⁺ | 232.0928 |

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for the definitive structural elucidation of peptides like this compound. premierbiosoft.com While MALDI-TOF MS confirms the molecular weight, MS/MS provides detailed information about the amino acid sequence and connectivity by analyzing the fragmentation patterns of a selected precursor ion. nih.govnews-medical.net

The MS/MS experiment involves multiple stages of mass analysis. mdpi.com First, the protonated molecular ion of this compound ([M+H]⁺ at m/z 232.09) is selectively isolated from other ions. This precursor ion is then subjected to fragmentation, typically through Collision-Induced Dissociation (CID). premierbiosoft.com In CID, the precursor ion is collided with neutral gas molecules (such as argon or nitrogen), which imparts internal energy and causes the ion to break apart at its weakest bonds. premierbiosoft.commdpi.com

For peptides, fragmentation predominantly occurs along the amide bonds of the backbone, resulting in a predictable series of fragment ions. The nomenclature for these fragments depends on which side of the cleaved bond retains the charge. If the charge is retained on the N-terminal fragment, the ion is designated as a 'b-ion'. If the charge is retained on the C-terminal fragment, it is called a 'y-ion'.

The N-terminal acetyl group of this compound remains attached to the b-ions, influencing their mass. The analysis of the mass differences between consecutive ions in the b-series or y-series allows for the deduction of the amino acid sequence. For instance, the mass difference between the b₂ and b₁ ions corresponds to the residue mass of the second amino acid (glycine). Similarly, the difference between the y₂ and y₁ ions reveals the residue mass of the N-terminal amino acid (glycine). The resulting fragment ion spectrum serves as a structural fingerprint, confirming the sequence as Acetyl-Gly-Gly-Gly.

| Fragment Ion | Structure | Theoretical m/z |

|---|---|---|

| b₁ | CH₃CO-NH-CH₂-CO⁺ | 86.0498 |

| b₂ | CH₃CO-NH-CH₂-CO-NH-CH₂-CO⁺ | 143.0713 |

| y₁ | H₂N-CH₂-COOH + H⁺ | 76.0393 |

| y₂ | H₂N-CH₂-CO-NH-CH₂-COOH + H⁺ | 133.0608 |

Molecular Interactions and Recognition Mechanisms Involving N Acetylglycylglycylglycine

Non-Covalent Interactions with Other Biomolecules (Non-Human, In Vitro)

In the absence of enzymatic catalysis, N-acetylglycylglycylglycine can engage in various non-covalent interactions with other biomolecules. These interactions are fundamental to its behavior in biological systems and can be studied in detail using in vitro models.

The interaction of small molecules with proteins is a key area of study in pharmacology and biochemistry. Bovine serum albumin (BSA) is a well-characterized model protein often used for such binding studies due to its structural homology to human serum albumin. semanticscholar.org The binding of a ligand like this compound to BSA can be driven by a combination of forces, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov

The interaction can be quantified by determining the binding constant (Kb) and the number of binding sites (n) using techniques like fluorescence quenching. In a typical experiment, the intrinsic fluorescence of BSA (due to its tryptophan and tyrosine residues) is quenched upon binding of a ligand. The extent of quenching can be used to calculate the binding parameters. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes can also be determined to understand the nature of the binding forces. semanticscholar.org

Table 2: Representative Binding Parameters for Ligand-BSA Interactions

| Ligand | Binding Constant (Kb) (L·mol-1) | Number of Binding Sites (n) | Dominant Interacting Forces |

| 6P | 2.5 × 105 – 4.8 × 103 | ~1 | Van der Waals, Hydrogen bonding |

| Neomycin | 4.96 x 10-7 (KD) | Not specified | Van der Waals, Hydrogen bonding |

| Sildenafil Citrate | 1.35 x 105 | ~1 | Not specified |

Note: This table presents data for other ligands to illustrate the types of parameters obtained in BSA binding studies. Data for this compound is not currently available.

The interaction of peptides with lipid membranes is crucial for many biological functions. The N-terminal acetylation of peptides can have a significant impact on these interactions. Studies on N-terminally acetylated α-synuclein have shown that this modification increases the helicity of the N-terminal region and enhances its affinity for lipid vesicles. nih.gov The acetyl group neutralizes the positive charge of the N-terminal amine, which might be expected to weaken electrostatic interactions with negatively charged membranes. However, the increased helicity can lead to a more stable insertion into the lipid bilayer, ultimately strengthening the binding. nih.gov

Model membrane systems, such as vesicles made of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), are often used to study these interactions. nih.govfrontiersin.org The interaction of this compound with a POPC bilayer would likely be weak, as the peptide is small and lacks significant hydrophobic side chains. However, the N-acetyl group could provide a small hydrophobic anchor to interact with the acyl chains of the lipids. The peptide backbone can form hydrogen bonds with the phosphate (B84403) and carbonyl groups of the lipid headgroups.

The nature of the interaction can be influenced by the properties of the lipid bilayer itself. For instance, the presence of cholesterol can alter membrane fluidity and packing, which in turn can affect peptide binding. nih.gov Furthermore, the introduction of a lipid moiety to an N-acetylated tripeptide has been shown to dramatically influence its self-assembly and interaction with model membranes, leading to the formation of structures like nanofibers and nanobelts. frontiersin.org

This compound possesses several potential donor atoms for metal ion coordination, including the oxygen atoms of the acetyl and peptide carbonyl groups, and the nitrogen atoms of the peptide bonds. This allows the peptide to act as a chelating agent, forming stable complexes with various metal ions. cam.ac.ukscispace.com The formation of a chelate, a ring-like structure involving the metal ion, generally enhances the stability of the complex. scispace.com

Copper(II) and zinc(II) are two biologically important metal ions whose coordination with peptides has been extensively studied. nih.govnih.govnih.gov The coordination geometry of the resulting complex depends on the metal ion and the ligand. For example, Zn(II) often exhibits a tetrahedral or octahedral coordination geometry. researchgate.netmdpi.comrsc.org

In the case of this compound, coordination with a metal ion like Cu(II) can lead to the deprotonation of the amide nitrogens, which then act as strong donor atoms. The acetyl group's carbonyl oxygen can also participate in coordination. The resulting complex may involve the formation of multiple chelate rings, contributing to its stability. The specific coordination sites and the geometry of the complex can be determined using techniques such as X-ray crystallography and various spectroscopic methods.

Table 3: Potential Coordination Sites of this compound for Metal Ions

| Potential Donor Atom | Location | Type of Interaction |

| Carbonyl Oxygen | N-acetyl group | Coordination bond |

| Peptide Carbonyl Oxygen | Glycyl-glycine linkages | Coordination bond |

| Peptide Nitrogen | Glycyl-glycine linkages | Coordination bond (often upon deprotonation) |

Self-Assembly and Supramolecular Organization of this compound

The spontaneous organization of molecules into larger, ordered structures without covalent bonding is known as self-assembly. In the context of peptides like this compound, this process is primarily dictated by the interplay of hydrogen bonding and hydrophobic interactions, leading to the formation of hierarchical structures.

Fibrillation and Aggregate Formation Mechanisms

The formation of fibrils and other aggregates from peptide monomers is a hallmark of self-assembly. For short peptides, including derivatives of glycine (B1666218), this process typically involves the formation of β-sheet structures. In these arrangements, individual peptide molecules align in an extended conformation and are held together by a network of intermolecular hydrogen bonds between the amide backbones.

The mechanism of fibrillation for a peptide like this compound can be conceptualized to occur in a stepwise manner:

Nucleation: Monomers in solution associate to form small, unstable oligomers. This is often the rate-limiting step. The acetylated N-terminus and the peptide backbone can participate in initial intermolecular interactions.

Elongation: Once a stable nucleus is formed, it can act as a template for the rapid addition of more monomers, leading to the growth of elongated fibrillar structures. The repetitive glycine units provide a flexible backbone that can readily adopt the extended conformation required for β-sheet formation.

Maturation: The initially formed fibrils can further associate and entangle to form larger aggregates and eventually a macroscopic network.

Studies on similar glycine-containing peptides have shown that factors such as concentration, pH, and the presence of co-solvents can significantly influence the kinetics and morphology of aggregation. For instance, increasing the peptide concentration generally accelerates the fibrillation process by promoting intermolecular collisions and nucleation events.

Formation of Nanostructures and Hydrogels

The self-assembly of this compound is expected to give rise to various nanostructures, with the most common being one-dimensional nanofibers or ribbons. These nanostructures are the fundamental building blocks of larger assemblies. When these nanofibers become sufficiently long and entangled, they can immobilize the solvent within their network, leading to the formation of a hydrogel—a three-dimensional, water-swollen polymer network. researchgate.net

The properties of the resulting hydrogel, such as its mechanical strength and gel-sol transition temperature, are directly related to the density and interconnectivity of the fibrillar network. Research on other low-molecular-weight gelators, including glycine derivatives, has demonstrated that the gelation process is highly dependent on the balance between the peptide's solubility and its propensity to aggregate. jcsp.org.pk For this compound, the acetyl group at the N-terminus and the carboxyl group at the C-terminus will influence its solubility in aqueous environments and its interaction with the solvent molecules.

The formation of hydrogels from short peptides is a reversible process. Changes in environmental conditions, such as temperature or pH, can disrupt the non-covalent interactions holding the fibrillar network together, causing the gel to revert to a solution. This stimulus-responsive behavior is a key feature of supramolecular hydrogels and is critical for their potential applications.

Hydrogen Bonding and Hydrophobic Driving Forces in this compound Interactions

The self-assembly of this compound into supramolecular structures is governed by a combination of directional hydrogen bonds and non-directional hydrophobic interactions.

Hydrogen Bonding: The peptide backbone of this compound contains multiple amide groups (-CONH-) that can act as both hydrogen bond donors (N-H) and acceptors (C=O). These groups can form a dense network of intermolecular hydrogen bonds, which are crucial for the formation and stability of β-sheet structures. mdpi.com The regular, repeating arrangement of these hydrogen bonds along the peptide backbone provides the directional force necessary for the formation of well-ordered fibrils. nih.gov The N-acetyl group at the N-terminus also introduces an additional amide-like linkage that can participate in hydrogen bonding.

The interplay between these two forces is critical. Hydrophobic interactions drive the initial, less specific aggregation, while hydrogen bonding provides the directionality and stability for the formation of the highly ordered fibrillar structures that constitute the basis of the resulting nanostructures and hydrogels.

Below is a table summarizing the expected interactions and resulting structures for this compound based on analogous systems.

| Interaction Type | Participating Groups | Role in Self-Assembly | Resulting Supramolecular Structure |

| Hydrogen Bonding | Amide groups (-CONH-) of the peptide backbone, N-acetyl group | Provides directionality and stability to the assembled structures. | β-sheets, Fibrils |

| Hydrophobic Interactions | N-acetyl group (CH₃CO-), Glycine side chains (to a lesser extent) | Drives the initial aggregation of monomers in aqueous solution. | Core of micelles or fibrils |

| Van der Waals Forces | All atoms in the molecule | Contribute to the overall stability of the packed structures. | Dense packing within fibrils |

Computational and Theoretical Studies of N Acetylglycylglycylglycine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties and conformational energetics of N-acetylglycylglycylglycine and its analogs. nih.gov These methods provide a detailed picture of the molecule's structure and reactivity from first principles.

The electronic properties of N-acetylglycine oligomers have been successfully determined using DFT quantum chemical calculations. nih.gov Analyses such as Natural Bond Orbital (NBO) analysis are performed to understand charge transfer events and various hyperconjugative interactions within the molecular system. nih.gov This reveals how electron density is distributed across the peptide bonds and how this distribution influences the molecule's structure and stability.

The molecular electrostatic potential (MEP) surface is another critical tool derived from these calculations. The MEP map highlights the electron-rich and electron-deficient regions of the molecule, revealing likely sites for electrophilic attack and providing clues about the role of electrostatic interactions in the peptide's reactivity and intermolecular associations. nih.gov Furthermore, quantum chemical computations allow for the calculation of the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which is a key indicator of molecular reactivity. asianpubs.org Global reactivity descriptors, including chemical hardness, potential, and the electrophilicity index, can also be calculated to provide a comprehensive understanding of the peptide's electronic characteristics. nih.gov Hirshfeld surface analysis is another technique used to study both inter- and intramolecular interactions. asianpubs.org

| Parameter | Description | Application in Study |

| DFT | Density Functional Theory; a computational quantum mechanical modelling method. | Used to determine geometric, vibrational, and electronic properties of N-acetylglycine oligomers. nih.gov |

| NBO | Natural Bond Orbital analysis; a method for studying charge transfer and bonding interactions. | Performed to understand hyperconjugative interactions within the molecule. nih.gov |

| MEP | Molecular Electrostatic Potential; a map of electrostatic potential on the electron density surface. | Reveals sites of electrophilic attack and informs on electrostatic interactions. nih.gov |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Calculated to assess the molecule's electronic properties and reactivity. asianpubs.org |

Exploring the potential energy landscape of a peptide is essential for understanding its dynamic nature and conformational flexibility. mdpi.com For a molecule like this compound, with its multiple rotatable bonds, the conformational landscape can be vast and complex, consisting of numerous energy minima (stable conformations) and transition states. mdpi.com

Computational methods are used to systematically explore this landscape. The process typically begins by generating a multitude of initial structures, which are then subjected to energy minimization algorithms, such as the conjugate gradient method, to find the nearest local energy minimum. mdpi.com This process identifies the set of stable, low-energy conformations that the peptide is most likely to adopt.

Given the high dimensionality of this landscape, techniques like Principal Component Analysis (PCA) are often employed to reduce the complexity. mdpi.commdpi.com PCA helps to identify the most significant collective motions of the atoms, allowing the complex, multi-dimensional surface to be represented in a lower-dimensional space (often 2D or 3D), creating an intuitive free energy landscape map that visualizes the dominant conformational states and the energy barriers between them. mdpi.com

Molecular Dynamics (MD) Simulations

While quantum calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are the primary tool for investigating the dynamic behavior of peptides over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions, and solvent effects on a nanosecond to microsecond timescale. mdpi.comnih.gov Widely used software packages for these simulations include GROMACS and Amber. nih.govyoutube.com

The surrounding solvent, typically water, has a profound impact on a peptide's structure and flexibility. nih.gov MD simulations explicitly model the solvent molecules around the peptide, providing a realistic environment to study these effects. nih.gov The simulations can track how interactions with water molecules (e.g., hydrogen bonding) influence the peptide's conformational preferences, often stabilizing certain folded or extended structures that would be unfavorable in a vacuum.

The stability of the peptide's conformation in solution is assessed by monitoring key structural parameters throughout the simulation. These include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the peptide's backbone atoms from a reference structure, indicating conformational stability. mdpi.com

Radius of Gyration (Rg): Represents the compactness of the peptide's structure. mdpi.com

Solvent Accessible Surface Area (SASA): Calculates the surface area of the peptide exposed to the solvent, providing insight into its folding state. mdpi.com

By analyzing the fluctuations of these parameters, researchers can quantify the influence of the solvent on the peptide's conformational ensemble and dynamic behavior.

MD simulations are a powerful tool for observing the initial stages of a peptide's interaction with other molecules or surfaces at an atomic level. nih.gov This is crucial for understanding processes like adsorption onto biomaterials or binding to a biological receptor. For instance, simulations can model the interaction of this compound with a model surface, such as a metal crystal mdpi.com or a lipid bilayer representing a cell membrane. nih.gov

These simulations can reveal the specific orientation the peptide adopts as it approaches the surface and identify the key functional groups (e.g., carbonyls, amides) that form initial contacts. nih.gov The analysis can show the peptide unfolding or refolding as it binds, pulling itself onto the surface to maximize favorable interactions. nih.govmdpi.com This provides microscopic insights that are difficult to obtain experimentally and can inform the design of peptides with specific binding or surface-adhesion properties. nih.gov

Coarse-Grained Modeling of this compound Aggregation

Extensive searches of scientific literature and computational databases have revealed a significant gap in the specific area of coarse-grained (CG) modeling of this compound aggregation. While coarse-grained molecular dynamics is a powerful and widely used technique to study the self-assembly and aggregation of biomolecules over longer timescales and larger system sizes than are accessible with all-atom simulations, there is no publicly available research that has specifically applied this methodology to this compound. nih.govnih.govacs.orgnih.govrsc.orgudel.edursc.orgacs.orguiuc.eduresearchgate.netresearchgate.netacs.orgarxiv.orgosti.govdntb.gov.ua

Coarse-graining achieves computational efficiency by grouping multiple atoms into single "beads" or interaction sites, thereby reducing the degrees of freedom in the system. uiuc.edu This approach has been successfully employed to investigate the aggregation of various peptides and proteins, providing insights into the mechanisms of self-assembly, the morphology of aggregates, and the influence of factors such as concentration and solvent conditions. nih.govrsc.org

Studies on other short peptides, including di- and tripeptides, have utilized coarse-grained simulations to predict aggregation propensity and understand the driving forces behind their assembly. nih.govacs.org These investigations often focus on the interplay between hydrophobicity, electrostatics, and shape complementarity in directing the formation of ordered structures. For instance, research on acetylated and amidated tripeptides has highlighted the importance of terminal capping groups in influencing aggregation behavior. nih.govacs.org

However, the absence of specific studies on this compound means that no detailed research findings or data tables concerning its coarse-grained modeling can be presented. The development of a coarse-grained model for this specific tripeptide would require a dedicated study involving parameterization against all-atom simulations or experimental data to accurately represent its conformational landscape and intermolecular interactions. Such a study would be a novel contribution to the field, enabling the exploration of its aggregation dynamics in silico.

Given the lack of available data, it is not possible to provide interactive data tables or a more detailed discussion on the coarse-grained modeling of this compound aggregation at this time. Future computational studies are needed to fill this knowledge void and elucidate the self-assembly behavior of this fundamental peptide building block from a coarse-grained perspective.

Advanced Analytical Methodologies for N Acetylglycylglycylglycine Characterization

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of chemical compounds. rssl.com Early methods for separating N-acetylated glycine (B1666218) peptides, including N-acetylglycylglycylglycine, utilized paper chromatography with solvent systems like n-butanol-acetic acid-water, establishing foundational principles for their separation based on polarity. unt.eduescholarship.orgosti.gov Modern advancements have led to the development of highly efficient and sensitive chromatographic techniques.

Advanced RP-HPLC/UPLC Method Development for Purity and Quantitation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the purity assessment and quantification of peptides like this compound. nih.govnih.gov These methods separate molecules based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase. UPLC offers advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. nih.gov

Method development for this compound involves the systematic optimization of several key parameters to achieve a robust and reliable separation.

Column Selection: A C18 column is typically the first choice for separating small, polar peptides due to its hydrophobic nature. The selection of particle size (smaller for UPLC) and column dimensions will impact efficiency and back pressure.

Mobile Phase Composition: The mobile phase usually consists of an aqueous component and an organic modifier, such as acetonitrile or methanol. A gradient elution, where the concentration of the organic modifier is increased over time, is often necessary to elute the compound of interest and any impurities with optimal peak shape. biomedpharmajournal.org

Additives and pH Control: The addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase is common in peptide analysis. TFA helps to sharpen peaks and improve resolution by forming neutral ion pairs with the analyte. nih.gov The pH of the aqueous phase is critical as it affects the ionization state of the C-terminal carboxylic acid group of this compound, thereby influencing its retention time.

Detection: Ultraviolet (UV) detection at a low wavelength (typically 210-220 nm) is suitable for detecting the peptide bonds.

Validation of the developed method is performed according to established guidelines to ensure its linearity, accuracy, precision, and robustness. scirp.orgnih.gov

Table 1: Illustrative RP-UPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 30% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 214 nm |

| Injection Volume | 2 µL |

Chiral Separation Techniques for this compound Enantiomers (if applicable)

Chirality is a property of molecules that are non-superimposable on their mirror images, known as enantiomers. youtube.com The separation of enantiomers is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. wvu.edu Chiral separation is most commonly achieved using HPLC with a chiral stationary phase (CSP). csfarmacie.cz

This compound is a peptide composed of three glycine residues. Glycine is the only proteinogenic amino acid that is achiral, as its alpha-carbon is bonded to two hydrogen atoms. Consequently, this compound does not possess a stereogenic center and does not exist as enantiomers. Therefore, chiral separation techniques are not applicable for the analysis of this compound.

Hyphenated Techniques (e.g., LC-MS, GC-MS of derivatives)

Hyphenated techniques involve the coupling of a separation method with a spectroscopic detection method, providing both separation and structural identification capabilities in a single analysis. iipseries.orgajpaonline.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. asdlib.orgresearchgate.net For this compound, an RP-UPLC system would be coupled to a mass spectrometer, typically equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows the peptide to be transferred into the gas phase as an intact, charged ion (e.g., [M+H]⁺ or [M-H]⁻).

This technique can provide:

Molecular Weight Confirmation: High-resolution mass spectrometry can determine the accurate mass of the parent ion, confirming the elemental composition of this compound.

Structural Elucidation: Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of product ions. This fragmentation pattern can be used to confirm the amino acid sequence of the peptide.

Quantification: Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions can be monitored for highly selective and sensitive quantification. nih.gov

Table 2: Potential LC-MS/MS Parameters for this compound Quantification

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) [M+H]⁺ | m/z 232.1 |

| Product Ion (Q3) for Quantification | m/z 175.1 (Loss of glycyl group) |

| Product Ion (Q3) for Confirmation | m/z 114.1 (Loss of glycylglycyl group) |

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatives

Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. rssl.com Peptides like this compound are non-volatile due to their polar nature (carboxylic acid and amide groups). Therefore, derivatization is required to increase their volatility prior to GC-MS analysis. jfda-online.com

The derivatization process chemically modifies the polar functional groups. A common approach is silylation, which replaces the active hydrogens on the carboxylic acid and amide groups with trimethylsilyl (TMS) groups. bohrium.com For instance, reacting this compound with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would yield a volatile derivative suitable for GC analysis.

Once separated by the GC column, the derivatized compound enters the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint for structural confirmation. nih.gov While powerful, GC-MS is less direct than LC-MS for peptide analysis due to the additional derivatization step. nih.gov

Table 3: Common Derivatization Reagents for GC-MS Analysis of Polar Molecules

| Reagent Class | Example Reagent | Target Functional Groups |

|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -COOH, -CONH- |

| Acylation | Acetic Anhydride (B1165640) | -NH- (amide) |

| Esterification | Methanol/HCl | -COOH |

Capillary Electrophoresis (CE) for Purity and Charge State Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their electrophoretic mobility in an electric field. nih.gov It is particularly well-suited for the analysis of charged species like peptides and proteins, offering high efficiency and minimal sample consumption. nih.govresearchgate.net

In the context of this compound, Capillary Zone Electrophoresis (CZE) is the most applicable mode. nih.gov The separation is based on the charge-to-size ratio of the analyte. The charge on this compound is dependent on the pH of the background electrolyte (BGE) due to its terminal carboxylic acid group.

At low pH (e.g., pH < 3), the carboxylic acid is protonated and the molecule is neutral.

At high pH (e.g., pH > 5), the carboxylic acid is deprotonated, giving the molecule a net negative charge.

By running the analysis at a pH where the molecule is charged, it will migrate in the electric field. Impurities with different charge states or sizes will migrate at different velocities, leading to a high-resolution separation. This makes CE an excellent orthogonal technique to RP-HPLC for purity analysis, as the separation mechanism is fundamentally different. nih.gov

Table 4: Hypothetical Capillary Zone Electrophoresis Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte (BGE) | 50 mM Sodium Phosphate (B84403) Buffer, pH 7.4 |

| Voltage | 20 kV (Normal Polarity) |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV Absorbance at 200 nm |

Surface Plasmon Resonance (SPR) for Binding Kinetics Studies

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. springernature.com It provides valuable data on the kinetics of binding, including the association and dissociation rates of a complex. washington.edu SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. nih.gov

To study the binding kinetics of this compound, a hypothetical binding partner (e.g., a specific enzyme, receptor, or antibody) would be required. The experimental setup would typically involve:

Immobilization: The binding partner (ligand) is immobilized onto the surface of the SPR sensor chip.

Association: A solution containing this compound (analyte) is flowed over the sensor surface. The binding between the analyte and the immobilized ligand is observed as an increase in the SPR signal.

Dissociation: The analyte solution is replaced with a buffer flow, and the dissociation of the this compound from the surface is monitored as a decrease in the signal.

The resulting data, known as a sensorgram, is a plot of the SPR signal versus time. By fitting this data to kinetic models, the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ) can be determined. strath.ac.uk

Table 5: Kinetic Parameters Obtainable from an SPR Experiment

| Parameter | Symbol | Unit | Description |

|---|---|---|---|

| Association Rate Constant | kₐ | M⁻¹s⁻¹ | The rate at which the analyte-ligand complex is formed. |

| Dissociation Rate Constant | kₔ | s⁻¹ | The rate at which the analyte-ligand complex breaks apart. |

| Equilibrium Dissociation Constant | Kₗ | M | A measure of binding affinity; calculated as kₔ/kₐ. A lower Kₗ indicates higher affinity. |

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. wikipedia.org It is considered the gold standard for characterizing binding thermodynamics because a single experiment can determine all the thermodynamic parameters of an interaction: the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of the interaction (n). nih.govazom.com

In a typical ITC experiment to study the binding of this compound to a macromolecular partner, a solution of the peptide is incrementally injected from a syringe into a sample cell containing the binding partner, all while maintaining a constant temperature and pressure. unizar.es

Each injection triggers a heat change that is precisely measured by the calorimeter. As the binding sites on the macromolecule become saturated, the magnitude of the heat change per injection decreases. A plot of the heat change per mole of injectant versus the molar ratio of the two binding partners generates a binding isotherm. This isotherm is then fitted to a binding model to extract the thermodynamic parameters. nih.gov

Enthalpy (ΔH): Directly measured from the total heat change upon saturation.

Binding Affinity (Kₐ): Determined from the steepness of the binding isotherm.

Stoichiometry (n): Determined from the equivalence point of the titration curve.

Gibbs Free Energy (ΔG) and Entropy (ΔS): Calculated from the measured Kₐ and ΔH using the fundamental thermodynamic equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Table 6: Thermodynamic Parameters Determined by a Single ITC Experiment

| Parameter | Symbol | Description |

|---|---|---|

| Stoichiometry | n | The number of ligand molecules that bind to one macromolecule. |

| Binding Affinity (Association Constant) | Kₐ | The equilibrium constant for the binding reaction (Kₐ = 1/Kₗ). |

| Enthalpy Change | ΔH | The heat released or absorbed upon binding, reflecting changes in bonding (e.g., hydrogen bonds, van der Waals forces). |

| Entropy Change | ΔS | The change in the randomness of the system upon binding, often related to conformational changes and the displacement of solvent molecules. |

| Gibbs Free Energy Change | ΔG | Indicates the spontaneity of the binding process. |

Table of Compounds

Atomic Force Microscopy (AFM) and Electron Microscopy (TEM, SEM) for Aggregate Morphology